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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Isopropyl-5-methyl-2-hexenal

Introduction

2-1sopropyl-5-methyl-2-hexenal is an a,3-unsaturated aldehyde with the chemical formula
C10H180 and a molecular weight of 154.25 g/mol .[1][2] This compound is a significant volatile
aroma constituent found in natural products such as malted barley, roasted coffee beans, and
cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in
the flavor and fragrance industry.[3][4] The structural elucidation of such molecules is
paramount for quality control, synthesis verification, and understanding their biochemical
origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and
Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-isopropyl-5-methyl-2-hexenal.
As a senior application scientist, the objective is to not only present the data but to explain the
causal relationships behind the observed spectra, providing a robust framework for
researchers, chemists, and drug development professionals for the unambiguous identification
and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for 2-
isopropyl-5-methyl-2-hexenal:

Figure 1: Structure and numbering of 2-isopropyl-5-methyl-2-hexenal.
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Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and
obtaining structural information through fragmentation analysis. For a volatile compound like 2-
isopropyl-5-methyl-2-hexenal, Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (EI) is the method of choice.

Experimental Protocol: GC-MS

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile
solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile
impurities.

¢ GC-MS Parameters:

[¢]

Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 pL.

o GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 pm) is
suitable.

o Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C
(hold 5 min). This program should be optimized for the specific sample matrix.

o MS Parameters:

lon Source: Electron lonization (ElI).

lonization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 35-300.

Analysis of the El Mass Spectrum

The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern
upon electron impact. The fragmentation is governed by the formation of the most stable
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carbocations. For a,B-unsaturated aldehydes, fragmentation is influenced by the carbonyl

group, the double bond, and the alkyl substituents.[5][6]

The molecular ion (M*") peak is expected at m/z 154, corresponding to the molecular formula

C10H180*".[1] The fragmentation pattern is dominated by cleavages that form stable,

resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment lons in the Mass Spectrum of 2-Isopropyl-5-methyl-2-

hexenal
| Predicted lon Fragmentation Predicted Relative
m/z
Structure Pathway Abundance

154 [C10H180]* Molecular lon (M*") Low to Medium
Loss of a methyl

139 [CoH150]* radical (*CHs) from Low
the isobutyl group.
Loss of an isopropyl

111 [C7H110]* radical (*CsH7) from Medium
C2 (a-cleavage).
Loss of an isobutyl

97 [CeHoO]" radical (¢CaHs) from Medium to High
Cs3.
Cleavage at the C3-
C4 bond with )

83 [CeHa1]* Medium
hydrogen
rearrangement.
Isopropyl cation.
Highly stable High (likely Base

43 [CsHA]* i oh (kely
secondary Peak)
carbocation.
Acylium ion from

29 [CHO]* Low

cleavage at C1-C2.
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o Causality of Fragmentation: The high abundance of the m/z 43 fragment is a direct
consequence of the stability of the secondary isopropyl carbocation, a common feature in
molecules with this moiety.[8] The loss of the larger isopropyl group from the a-position (C2)
to yield the m/z 111 ion is also a favorable process. Cleavage of the bond next to the
carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a
related synthesis describes the base peak at m/e 43, supporting this prediction.[10]

Predicted Mass Spectrometry Fragmentation Pathway

]

- *CHs - *CsHy7 (isopropyl)

CoH150™* C7H110*
m/z 139 m/z 111

Further fragmentation

- «CaHo (isobutyl)

Click to download full resolution via product page

Figure 2: Predicted EI fragmentation pathway for 2-isopropyl-5-methyl-2-hexenal.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules in solution. A combination of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC)
experiments provides unambiguous evidence of the carbon skeleton and the connectivity of
atoms.

Experimental Protocol: NMR

o Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform
(CDCIs). CDClIs is a standard choice for its good solubilizing power and well-defined residual
solvent peak.
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 Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher) for better signal dispersion.

e Experiments:

IH NMR

o

o BC{H} NMR
o H-'H COSY (Correlation Spectroscopy)
o H-13C HSQC (Heteronuclear Single Quantum Coherence)

o H-13C HMBC (Heteronuclear Multiple Bond Correlation)

'H NMR Spectrum Analysis

The *H NMR spectrum reveals the number of different proton environments and their
neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted *H NMR Data (in CDCl3)
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Proton(s)

Multiplicity

Predicted 6 J-Coupling
(Ppm) (Hz)

Rationale

H-1

Aldehydic proton,
highly deshielded
by the carbonyl
group.[11][12]

9.4-9.6 -

H-3

Vinylic proton,

deshielded by
6.5-6.8 J=7-8 conjugation and

coupled to the

two H-4 protons.

H-7

sept

Isopropyl
methine,
deshielded by

28-31 J=7 the adjacent
double bond.
Coupled to six H-
8/9 protons.

Allylic methylene
protons, coupled

21-23 J=17-8 to the H-3 and H-
5 protons.[11]
[12]

H-5

Methine proton,
1.7-1.9 - o
complex splitting.

H-8, H-9

Diastereotopic
methyls of the
isopropy! group,
coupled to H-7.

1.0-1.2 J=7

H-10

Methyl group of

the isobutyl
09-1.0 J=6-7

moiety, coupled

to H-5.
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13C NMR Spectrum Analysis

The 13C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted 3C NMR Data (in CDClIs)

Carbon(s) Predicted & (ppm) Rationale

C-1 195 - 200 Aldehyde carbonyl carbon.
Quaternary vinylic carbon,

C-2 155 - 160 deshielded by oxygen and
alkyl substituent.

C-3 145 - 150 Tertiary vinylic carbon.

C-4 45 - 50 Allylic methylene carbon.

C-5 28 - 32 Methine carbon.

C-7 27-31 Isopropyl methine carbon.
Methyl carbon of the isobutyl

C-10 22-25
group.

C-8, C-9 20-23 Isopropyl methyl carbons.

2D NMR Correlation Analysis

2D NMR experiments are essential to piece the structure together by establishing through-

bond connectivities.

e H-'H COSY: This experiment confirms proton-proton couplings. Key expected correlations

would be:

o

[¢]

[¢]

H-3 with H-4

H-4 with H-5

H-5 with H-10
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o H-7 with H-8 and H-9

Figure 3: Visualization of expected key *H-1H COSY correlations.

o 1H-13C HSQC: This experiment maps each proton to its directly attached carbon, confirming
the assignments made in the 1D spectra.[13][14] For example, the proton signal at ~6.6 ppm
will correlate with the carbon signal at ~147 ppm, assigning them as H-3 and C-3,
respectively.

e 1H-3C HMBC: This is arguably the most crucial experiment for defining the carbon skeleton,
as it shows correlations between protons and carbons separated by 2 or 3 bonds.[14][15]

o Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating
system. For instance, the aldehyde proton (H-1) is a singlet with no COSY correlations. Its
structural position is confirmed by its HMBC correlations to C-2 and C-3. This cross-peak
is only possible if the aldehyde group is attached to the C-2 position of the hexenal
backbone.

Key Expected HMBC Correlations:

[¢]

H-1 (aldehyde) - C-2, C-3: Confirms the aldehyde position.

[e]

H-3 (vinylic) — C-1, C-2, C-5: Links the double bond to the carbonyl and the isobutyl
group.

[¢]

H-8/H-9 (isopropyl methyls) - C-7, C-2: Unambiguously places the isopropyl group at the
C-2 position.

[¢]

H-10 (isobutyl methyl) — C-4, C-5: Confirms the structure of the isobutyl side chain.

Figure 4: Key HMBC correlations confirming the molecular backbone.

Conclusion

The combined application of mass spectrometry and a suite of NMR experiments provides a
powerful and self-validating workflow for the complete structural characterization of 2-
isopropyl-5-methyl-2-hexenal. Mass spectrometry confirms the molecular weight and
provides key fragmentation data indicative of the branched alkyl chains. 1D NMR spectroscopy
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offers detailed information on the proton and carbon environments, while 2D NMR experiments,
particularly COSY and HMBC, unambiguously establish the atomic connectivity. The predicted
data, grounded in fundamental principles of spectroscopy, serves as an authoritative guide for
the identification of this important flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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